N-[4-(Acetyloxy)-3-methoxyphenyl]acetamide is a synthetic organic compound that serves as a key intermediate in the synthesis of NCX-2216 []. NCX-2216 is a nitric oxide-releasing derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), and incorporates ferulic acid, an antioxidant moiety []. This compound has demonstrated promising results in reducing β-amyloid deposition in a transgenic mouse model of Alzheimer's disease [].
Acetamide derivatives have been shown to interact with biological systems in multiple ways. For instance, substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides have demonstrated potent anticonvulsant activities by promoting Na+ channel slow inactivation and displaying frequency (use) inhibition of Na+ currents at low micromolar concentrations1. This suggests that N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide could potentially share similar mechanisms, affecting neurological hyperexcitability. Additionally, N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have shown selective agonistic activity against β3-adrenergic receptors, which could be beneficial in treating obesity and type 2 diabetes2. The structure-activity relationship (SAR) studies of N-benzyl 2-acetamido-3-methoxypropionamides have indicated that nonbulky 4'-substituted derivatives exhibit superb activity, independent of their electronic properties, which could be relevant for the anticonvulsant properties of N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide3.
In the medical field, acetamide derivatives have been synthesized and evaluated for their potential as anticonvulsants, analgesics, and receptor antagonists. The anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides have been compared favorably with clinical antiseizure drugs, suggesting that N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide could be explored for similar uses3. Moreover, new analgesics derived from paracetamol metabolites have been developed, indicating the analgesic potential of acetamide derivatives4. The compound has also been implicated in the synthesis of anticancer drugs, as seen in the production of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain of an anticancer drug5.
In the realm of chemistry, the structural analysis of acetamide derivatives has provided insights into their molecular features responsible for biological activities. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has revealed molecular features likely to be responsible for anticonvulsant activities6. Additionally, the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, has been achieved using a novel Pd/C catalyst, demonstrating the chemical utility of acetamide derivatives8.
Acetamide derivatives have also been evaluated as imaging probes for receptors. For instance, [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methyl-piperidin-4-yl)acetamide was synthesized as a potential imaging probe for 5-HT2A receptors, although it was found to be unsuitable due to lack of tracer retention or specific binding7. Furthermore, methoxyaryl substitution on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold has led to the development of selective and potent adenosine A3 receptor antagonists, highlighting the versatility of acetamide derivatives in receptor studies9.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: